molecular formula C12H18O8 B12667312 1,4-Anhydro-D-glucitol 3,5,6-triacetate CAS No. 94108-70-0

1,4-Anhydro-D-glucitol 3,5,6-triacetate

Cat. No.: B12667312
CAS No.: 94108-70-0
M. Wt: 290.27 g/mol
InChI Key: MOTDKJOPTZYSEJ-IRCOFANPSA-N
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Description

1,4-Anhydro-D-glucitol 3,5,6-triacetate is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.26 g/mol It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of three acetyl groups attached to the 3rd, 5th, and 6th positions of the glucitol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 1,4-Anhydro-D-glucitol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 1,4-Anhydro-D-glucitol.

Scientific Research Applications

1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three acetyl groups enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to its non-acetylated counterparts .

Properties

CAS No.

94108-70-0

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1

InChI Key

MOTDKJOPTZYSEJ-IRCOFANPSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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